molecular formula C20H16N4O4S B2586985 N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946385-17-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2586985
CAS RN: 946385-17-7
M. Wt: 408.43
InChI Key: KFTCSGYEXXEKPY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds involves the synthesis of thienopyrimidines and pyrimidine derivatives, which are significant for their various biological activities and potential therapeutic applications. For instance, the synthesis of substituted 2,4-dioxo-thienopyrimidin-1-acetic acids has been explored for their aldose reductase inhibitory activity, which is crucial in managing complications related to diabetes (Ogawva et al., 1993). Similarly, novel synthesis routes have been developed for benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Biological Activities

The exploration of pyrimidine derivatives extends into their biological activities, where compounds have shown promise as anti-inflammatory agents, antimicrobial agents, and potential treatments for cancer. For example, thienopyrimidine linked rhodanine derivatives have been synthesized and evaluated for their antimicrobial activity, revealing compounds with potent antibacterial potency against various strains (Kerru et al., 2019). Additionally, the design and synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been investigated for their dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, demonstrating significant antitumor potential (Gangjee et al., 2009).

Structural Analysis

Crystallographic studies provide detailed insights into the molecular and structural characteristics of similar compounds, aiding in the understanding of their biological interactions and mechanism of action. The crystal structures of various diamino-pyrimidin-2-yl sulfanyl acetamides have been determined, highlighting the importance of structural analysis in drug design and the development of therapeutic agents (Subasri et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-10-5-11(2)22-19-16(10)17-18(29-19)20(26)24(8-21-17)7-15(25)23-12-3-4-13-14(6-12)28-9-27-13/h3-6,8H,7,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTCSGYEXXEKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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